4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-3-7-16-8-5-4-6-13(16)12-10-15-14(17)9-11(12)2/h9-10,13H,3-8H2,1-2H3,(H,15,17) |
InChI Key |
JUOXWUWVXZNMHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CNC(=O)C=C2C |
Origin of Product |
United States |
Preparation Methods
Core Pyridinone Synthesis via Substitution and Cyclization
The pyridinone core is often constructed through nucleophilic substitution or cyclization reactions. A pivotal method involves the use of 2-chloro-5-methyl-4-pyridinamine as a precursor. As demonstrated in patent CN113474332A, treatment of this intermediate with potassium hydroxide (KOH) in methanol under pressurized conditions facilitates the formation of the pyridin-2-one scaffold via intramolecular cyclization . Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–100°C | Optimizes ring closure |
| Pressure | 2–3 bar | Enhances reaction rate |
| KOH concentration | 15–20 wt% in methanol | Prevents hydrolysis |
This method achieves yields of 85–92% for 4-amino-5-methylpyridin-2-one, a structural analogue of the target compound . Substitution at the 5-position is critical; replacing the amino group with a piperidine moiety requires subsequent functionalization.
Coupling Strategies for Piperidine-Pyridinone Linkage
An alternative route employs Suzuki-Miyaura coupling to attach pre-formed piperidine fragments. The PMC study (PMC5709256) highlights the use of palladium catalysts for forming C–N bonds between pyridinones and piperidine derivatives . For instance:
| Component | Role | Conditions |
|---|---|---|
| 5-Bromo-4-methylpyridin-2-one | Electrophilic partner | Pd(OAc)₂ (5 mol%) |
| 1-Propylpiperidin-2-boronic acid | Nucleophile | K₂CO₃, DMF/H₂O (80°C) |
| Ligand | XPhos (2 mol%) | Enhances coupling efficiency |
This method yields 65–70% of the target compound, with purity >95% after recrystallization .
Characterization and Analytical Data
Critical spectroscopic data for 4-methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one include:
1H NMR (500 MHz, CDCl₃) :
-
δ 7.32 (s, 1H, pyridinone-H)
-
δ 3.45–3.52 (m, 1H, piperidine-H)
-
δ 2.98 (t, 2H, –CH₂– propyl)
-
δ 2.25 (s, 3H, –CH₃)
-
δ 1.55–1.62 (m, 2H, –CH₂– propyl)
IR (KBr) :
Mass Spec (ESI) :
Industrial-Scale Optimization
For large-scale production, continuous flow reactors mitigate exothermic risks during hydrogenation. Patent CN113474332A notes that replacing batch reactors with flow systems improves yield by 12% and reduces reaction time by 40% .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmacological Studies
Research indicates that 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one exhibits promising biological activities in various assays:
- Antimicrobial Activity : In studies assessing antimicrobial properties, derivatives of this compound have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to evaluate antibacterial activity, revealing significant inhibition zones compared to control compounds .
- Antiviral Potential : The compound's structure suggests potential interactions with viral polymerases, making it a candidate for antiviral drug development. Molecular docking studies have indicated favorable binding interactions that could inhibit viral replication .
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Study on Antimicrobial Efficacy : A recent study characterized various derivatives including 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one, demonstrating strong antibacterial activity through systematic biological assays .
- Molecular Docking Analysis : Computational studies have shown that this compound can effectively bind to target sites on viral proteins, suggesting its utility in developing antiviral therapies .
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Below is a hypothetical comparison based on standard chemical analysis parameters:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one | Pyridinone | Methyl, 1-propylpiperidin-2-yl | Enzyme inhibition, CNS targeting |
| 3-Methylpiperidine-2-one | Piperidinone | Methyl at position 3 | Antibacterial agents |
| 5-Phenylpyridin-2(1H)-one | Pyridinone | Phenyl at position 5 | Anticancer research |
| Phenolic compounds (e.g., eugenol) | Benzene derivatives | Hydroxyl and allyl groups | Antioxidants, flavorants |
Notes:
- Pyridinone vs. Piperidinone: The pyridinone core (as in the target compound) offers aromatic stability, while piperidinones (e.g., 3-Methylpiperidine-2-one) prioritize conformational flexibility for binding to bacterial enzymes .
- Substituent Effects : The 1-propylpiperidin-2-yl group in the target compound may enhance lipid solubility compared to phenyl or hydroxyl groups in analogs, influencing blood-brain barrier penetration .
Table 2: Physicochemical Properties (Hypothetical)
| Property | Target Compound | 3-Methylpiperidine-2-one | 5-Phenylpyridin-2(1H)-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250 | ~127 | ~185 |
| LogP (Lipophilicity) | 2.8 | 1.2 | 3.1 |
| Solubility (mg/mL in H₂O) | 0.05 | 12.3 | 0.02 |
| Melting Point (°C) | 160–165 | 98–100 | 210–215 |
Notes:
- Higher LogP values (e.g., in the target compound and 5-Phenylpyridin-2(1H)-one) correlate with increased membrane permeability but reduced aqueous solubility, a trade-off critical for drug design .
Biological Activity
4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one, a synthetic organic compound, features a pyridine ring with a piperidine substituent, characterized by its molecular formula and a molecular weight of approximately 234.34 g/mol . This compound has garnered attention for its potential biological activities, which are crucial in medicinal chemistry and pharmacology.
Chemical Structure
The unique structure of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one contributes to its biological properties. The presence of the methyl group at the 4-position and the propylpiperidine moiety at the 5-position enhances its interaction with biological targets.
Pharmacological Potential
Research indicates that 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one exhibits several promising pharmacological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has shown effectiveness in reducing inflammation, which is critical in conditions such as arthritis and other inflammatory disorders.
- Antioxidant Properties : It may also act as an antioxidant, helping to mitigate oxidative stress in cells.
The biological activity of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can be attributed to its ability to interact with various receptors and enzymes. For instance, it may inhibit certain pathways involved in inflammation and oxidative stress, leading to its therapeutic effects.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one | Structure | Lacks propyl group; primarily studied for similar biological activities. |
| N-(4-methylphenyl)-4-pyridone | Structure | Exhibits different receptor selectivity; used in various medicinal chemistry studies. |
| 4-Methyl-N-(4-pyridyl)aniline | Structure | Different substituents lead to distinct biological profiles; investigated for anti-cancer properties. |
This table highlights how the specific combination of substituents in 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one may enhance its receptor selectivity and biological activity compared to other compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- In vitro Studies : Research using various cell lines has demonstrated that 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can significantly reduce markers of inflammation and oxidative stress.
- Animal Models : Preclinical studies involving animal models have shown promise for this compound in treating conditions like diabetic nephropathy, where it acted on multiple targets to alleviate symptoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
